![molecular formula C18H31N3O6 B2611185 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid CAS No. 1263045-22-2](/img/structure/B2611185.png)
4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and two guanidino groups protected by tert-butyloxycarbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction typically occurs in an aqueous or organic solvent under ambient conditions. The cyclohexane carboxylic acid moiety can be introduced through various synthetic routes, including cycloaddition reactions or functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The guanidino groups can be reduced under specific conditions to yield amine derivatives.
Substitution: The tert-butyloxycarbonyl groups can be selectively removed using strong acids such as trifluoroacetic acid, leading to the formation of free guanidino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Deprotection of tert-butyloxycarbonyl groups can be achieved using trifluoroacetic acid in dichloromethane.
Major Products Formed
The major products formed from these reactions include oxidized carboxylic acid derivatives, reduced amine derivatives, and free guanidino groups.
Scientific Research Applications
4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid has versatile properties that enable its applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of protein engineering and enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid exerts its effects involves the interaction of its guanidino groups with molecular targets. The tert-butyloxycarbonyl groups protect the guanidino groups during synthetic processes, preventing unwanted side reactions . Upon deprotection, the free guanidino groups can interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane: Similar structure but lacks the carboxylic acid group.
Cyclohexane carboxylic acid derivatives: Compounds with similar cyclohexane ring structures but different functional groups.
Uniqueness
4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid is unique due to the presence of both guanidino and carboxylic acid groups, which provide a combination of reactivity and functionality not commonly found in other compounds. This dual functionality allows for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O6/c1-17(2,3)26-15(24)20-14(21-16(25)27-18(4,5)6)19-12-9-7-11(8-10-12)13(22)23/h11-12H,7-10H2,1-6H3,(H,22,23)(H2,19,20,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUNZZZNJUCWCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
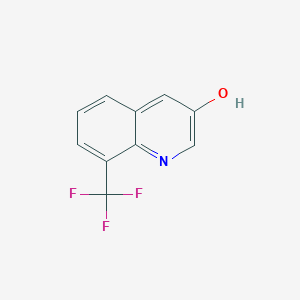
![2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2611103.png)
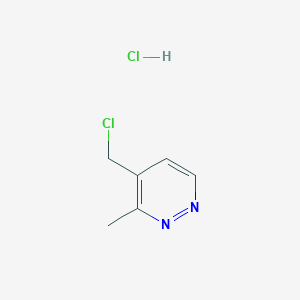
![6,7-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2611105.png)
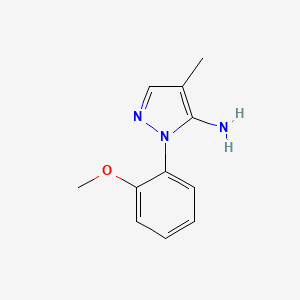
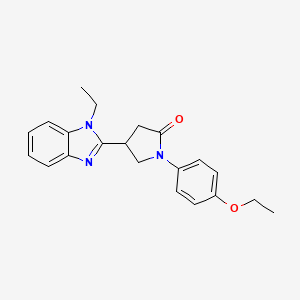
![N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2611112.png)
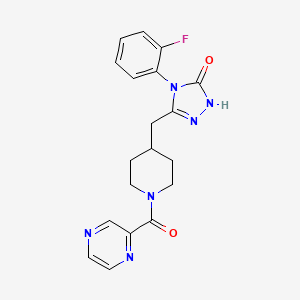
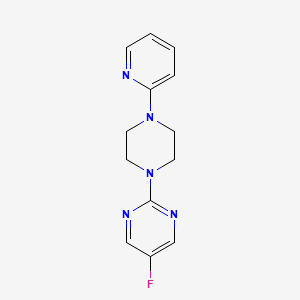

![N-(2-fluorophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2611121.png)
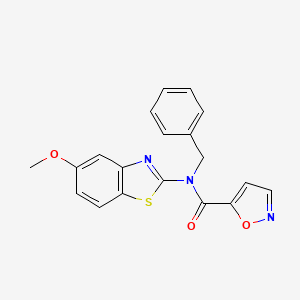
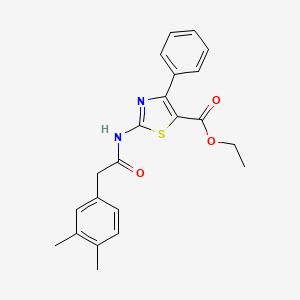
![1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine](/img/structure/B2611125.png)
